(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Overview
Description
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is a chiral oxazolidine derivative. This compound is notable for its use in asymmetric synthesis and as a building block in organic chemistry. Its structure features a five-membered ring containing both oxygen and nitrogen atoms, with tert-butoxycarbonyl and methoxycarbonyl groups attached, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the appropriate amino alcohol and di-tert-butyl dicarbonate (Boc2O).
Reaction Conditions: The amino alcohol is reacted with Boc2O in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Cyclization: The intermediate is then cyclized to form the oxazolidine ring. This step often involves the use of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the oxazolidine to the corresponding amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is used as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is employed in the synthesis of biologically active molecules. Its chiral nature makes it valuable in the production of drugs that require specific enantiomers for efficacy and safety.
Industry
In the industrial sector, it is used in the manufacture of fine chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism by which (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine exerts its effects involves its ability to act as a chiral auxiliary. It influences the stereochemistry of the reactions it participates in, ensuring the formation of specific enantiomers. The molecular targets are typically the reactive centers in the substrates it interacts with, guiding the formation of the desired products through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
®-(+)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine: The enantiomer of the compound , used similarly in asymmetric synthesis.
N-Boc-2,2-dimethyl-1,3-oxazolidine: Lacks the methoxycarbonyl group, used in different synthetic applications.
4-Methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine: Lacks the tert-butoxycarbonyl group, offering different reactivity and applications.
Uniqueness
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is unique due to its specific combination of functional groups and chiral nature. This makes it particularly effective as a chiral auxiliary in asymmetric synthesis, providing high selectivity and efficiency in the formation of enantiomerically pure compounds.
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUXTFASGDVCL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350837 | |
Record name | 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108149-60-6 | |
Record name | 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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